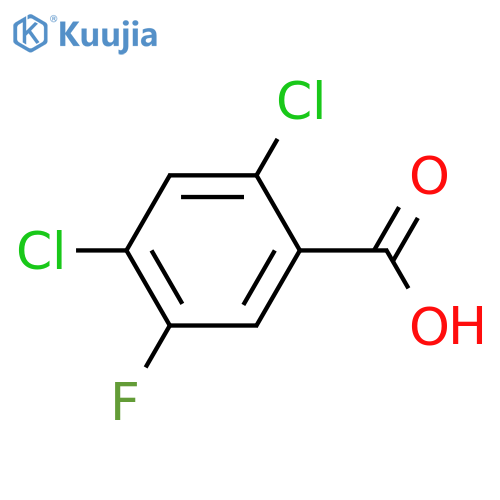

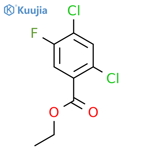

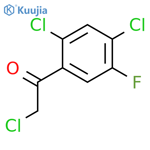

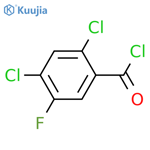

2,4-Dichloro-5-fluorobenzoyl chloride

,

Federal Republic of Germany,

,

,